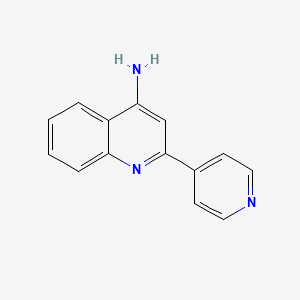
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol: is a chemical compound that belongs to the class of purine derivatives It is characterized by the presence of a purine ring attached to a cyclopentanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a purine derivative with a cyclopentanol precursor in the presence of a suitable catalyst. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the purine ring can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce alkylated or acylated derivatives.
科学的研究の応用
Chemistry: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It can be used as a probe to investigate the mechanisms of enzyme action and nucleic acid interactions.
Medicine: The compound has potential therapeutic applications due to its structural similarity to nucleosides. It is explored for its antiviral and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility makes it a valuable component in various chemical processes.
作用機序
The mechanism of action of Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol involves its interaction with specific molecular targets. The compound can bind to enzymes and nucleic acids, modulating their activity. The pathways involved in its action include inhibition of viral replication and interference with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
6-aminopurine: A purine derivative with similar structural features.
2-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy ethyl acetate: Another purine-based compound with distinct functional groups.
N-[2-(6-amino-9H-purin-9-yl)ethyl]-N-(2-furylmethyl)amine: A compound with a similar purine core but different substituents.
Uniqueness: Trans-2-(6-amino-9H-purin-9-yl)cyclopentanol is unique due to the presence of the cyclopentanol moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other purine derivatives and contributes to its specific applications in various fields.
特性
分子式 |
C10H13N5O |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
(1R,2R)-2-(6-aminopurin-9-yl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H13N5O/c11-9-8-10(13-4-12-9)15(5-14-8)6-2-1-3-7(6)16/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChIキー |
MHPNWYKTHPYOJP-RNFRBKRXSA-N |
異性体SMILES |
C1C[C@H]([C@@H](C1)O)N2C=NC3=C(N=CN=C32)N |
正規SMILES |
C1CC(C(C1)O)N2C=NC3=C(N=CN=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Ethyl-7-fluoro-1,3-dihydrofuro[3,4-b]quinoline](/img/structure/B11886488.png)





![1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline-9-carboxylic acid](/img/structure/B11886518.png)





![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-methylazetidin-2-one](/img/structure/B11886564.png)
